molecular formula C12H10ClN3O B1519005 3-amino-N-(5-chloropyridin-2-yl)benzamide CAS No. 1039827-87-6

3-amino-N-(5-chloropyridin-2-yl)benzamide

Cat. No.: B1519005
CAS No.: 1039827-87-6
M. Wt: 247.68 g/mol
InChI Key: RMMIOVXHHBXTOU-UHFFFAOYSA-N
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Description

3-amino-N-(5-chloropyridin-2-yl)benzamide is a chemical compound with the molecular formula C12H10ClN3O and a molecular weight of 247.68 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10ClN3O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,14H2,(H,15,16,17) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 247.68 g/mol .

Scientific Research Applications

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

3-amino-N-(5-chloropyridin-2-yl)benzamide derivatives have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These derivatives demonstrate competitive inhibition with ATP and exhibit favorable pharmacokinetic properties. They have shown robust in vivo efficacy in human lung and colon carcinoma xenograft models, indicating their potential as therapeutic agents in cancer treatment (Borzilleri et al., 2006).

Aggregation Enhanced Emission and Multi-stimuli-responsive Properties

Compounds related to this compound exhibit luminescence in both DMF solution and solid state. They form nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution, showing a dependency on the polarity of the solvents. These compounds also demonstrate mechanochromic properties and display multi-stimuli response, making them interesting for applications in optical and material sciences (Srivastava et al., 2017).

Potential Antipsychotic Agents

Benzamides derived from this compound have been evaluated as potential neuroleptics. These compounds were tested for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity. This suggests their potential as potent drugs in the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

Histone Deacetylase Inhibition

Derivatives of this compound, like MGCD0103, selectively inhibit histone deacetylases (HDACs) 1-3 and 11 at submicromolar concentrations. They block cancer cell proliferation, induce histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, showing potential as anticancer drugs (Zhou et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-amino-N-(5-chloropyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,14H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMIOVXHHBXTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039827-87-6
Record name 3-amino-N-(5-chloropyridin-2-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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